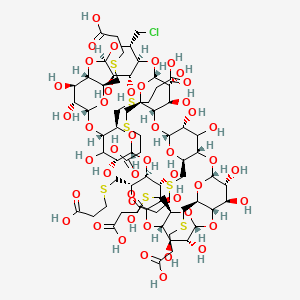

Monochloro Sugammadex Sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monochloro Sugammadex Sodium is a modified γ-cyclodextrin compound used primarily in the medical field for the reversal of neuromuscular blockade induced by rocuronium and vecuronium during surgery . This compound is a selective relaxant binding agent, which means it can encapsulate and inactivate specific neuromuscular blocking agents, making it a crucial component in anesthesia management .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Monochloro Sugammadex Sodium involves the modification of γ-cyclodextrin by introducing monochloro groups at specific positions. This process requires the complete conversion of eight identical functional groups per molecule, which is challenging due to the potential formation of multiple impurities . The synthetic route typically involves nucleophilic substitution reactions, where monochloro groups are introduced using reagents like sodium methoxide .

Industrial Production Methods

Industrial production of this compound follows a Quality by Design (QbD) approach to ensure the robustness of the formulation process. This involves monitoring the kinetics of the reactions and reaction pathways using Process Analytical Testing (PAT) tools . The Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) are defined to control the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Monochloro Sugammadex Sodium undergoes various chemical reactions, including:

Oxidation: The compound is sensitive to oxidative stress, which can lead to the formation of sulfoxide impurities.

Reduction: Reduction reactions can be used to remove certain impurities formed during synthesis.

Substitution: Nucleophilic substitution is a key reaction in the synthesis of this compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and various oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include the desired this compound and various impurities such as sulfoxides, disulfides, and methyl esters .

Aplicaciones Científicas De Investigación

Monochloro Sugammadex Sodium has a wide range of scientific research applications:

Mecanismo De Acción

Monochloro Sugammadex Sodium works by encapsulating neuromuscular blocking agents like rocuronium and vecuronium, forming a stable complex that inactivates these agents . This process creates a concentration gradient that favors the movement of the blocking agents from the neuromuscular junction into the plasma, where they are encapsulated and inactivated . The compound does not affect the release or breakdown of acetylcholine, making it a selective and effective agent for reversing neuromuscular blockade .

Comparación Con Compuestos Similares

Similar Compounds

Sugammadex Sodium: The parent compound, which is also a modified γ-cyclodextrin used for the same purpose.

Uniqueness

Monochloro Sugammadex Sodium is unique due to its selective encapsulation mechanism, which allows for rapid and effective reversal of neuromuscular blockade without affecting acetylcholine levels . This makes it a safer and more efficient option compared to other reversal agents like neostigmine .

Propiedades

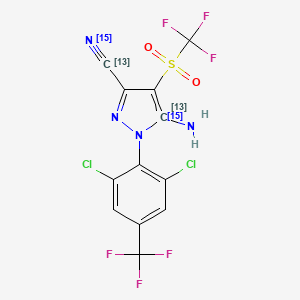

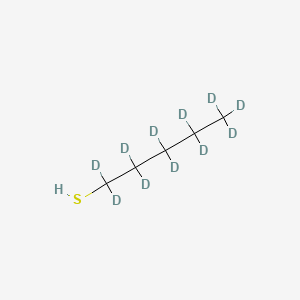

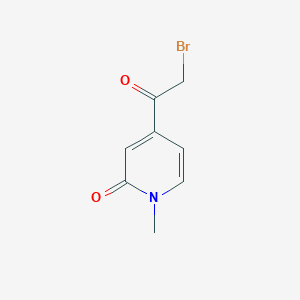

Fórmula molecular |

C69H107ClO46S7 |

|---|---|

Peso molecular |

1932.5 g/mol |

Nombre IUPAC |

3-[[(1S,3S,5S,6S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,44R,45R,46R,47R,48R,49R,50R,52R,53R,54R,55R,56R)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-25-(chloromethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C69H107ClO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1 |

Clave InChI |

BRFZCFSKAXFLFJ-KJVCLXJNSA-N |

SMILES isomérico |

C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)O)O)C(=O)O |

SMILES canónico |

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)

![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)

![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)

![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)